molecular formula C18H21N3O4S B2763886 N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide CAS No. 1251608-94-2

N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide

Cat. No. B2763886
CAS RN: 1251608-94-2
M. Wt: 375.44
InChI Key: NBGUVTJZFLAFOM-UHFFFAOYSA-N
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Description

N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide (MOPPA) is a chemical compound that has been extensively studied for its potential use in scientific research. MOPPA is a sulfonamide-based inhibitor of the enzyme carbonic anhydrase (CA), which is involved in a variety of physiological processes.

Scientific Research Applications

Pharmacological Characterization

N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide exhibits significant pharmacological potential. For instance, Grimwood et al. (2011) conducted a study on a related compound, PF-04455242, which is a κ-opioid receptor antagonist. This compound has shown promise in treating depression and addiction disorders due to its ability to block κ-opioid and μ-opioid receptors and demonstrates antidepressant-like efficacy in various tests (Grimwood et al., 2011).

Amnesia-Reversal Activity

Butler et al. (1984) explored a series of N-[(dialkylamino)alkyl]-2-oxo-1-pyrrolidineacetamides, which revealed significant amnesia-reversal activity. These compounds demonstrated a wide margin of safety and encouraging activity in primary degenerative dementia and Alzheimer's type dementia (Butler et al., 1984).

Synthesis and Reactivity

Research by Galeazzi et al. (1996) on the oxidative cyclisation of related compounds shows the potential for synthesizing biologically active amino acids containing the pyrrolidine ring. This indicates the versatility of such compounds in synthesizing other biologically significant molecules (Galeazzi et al., 1996).

Anti-HIV Activity

Du et al. (2008) studied a symmetrical 1-pyrrolidineacetamide, revealing its ability to inhibit HIV-1 integrase, suggesting a potential application in treating HIV (Du et al., 2008).

Antisecretory Effects

Hori et al. (2011) investigated TAK-438, a related compound, for its potent and longer-lasting antisecretory effect than lansoprazole. This compound has potential for treating acid-related diseases (Hori et al., 2011).

properties

IUPAC Name

N-methyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-19(15-7-3-2-4-8-15)18(23)14-20-13-16(9-10-17(20)22)26(24,25)21-11-5-6-12-21/h2-4,7-10,13H,5-6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGUVTJZFLAFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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